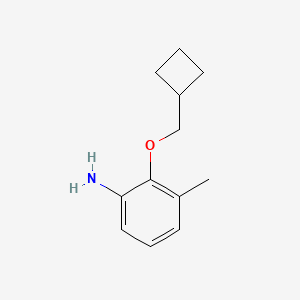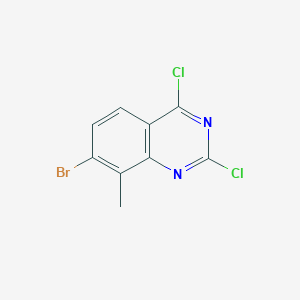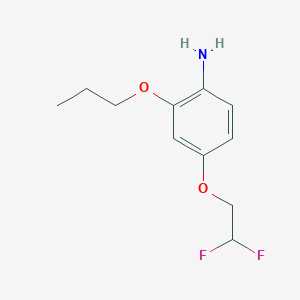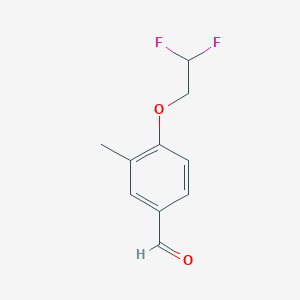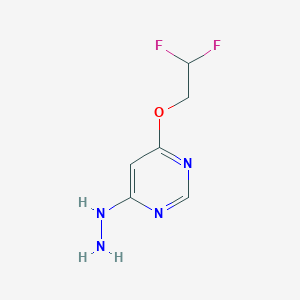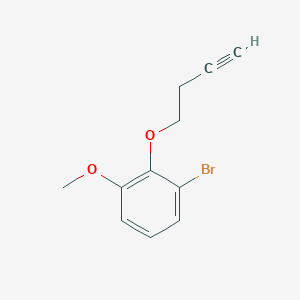
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to a benzoic acid core. The trifluoromethyl group is known for its significant role in enhancing the biological activity of pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the efficient incorporation of the difluoroethoxy and trifluoromethyl groups.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit biological activity, making it a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The difluoroethoxy group may also contribute to the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2-Difluoroethoxy)-benzoic acid: Lacks the trifluoromethyl group, which may result in different biological activity.
2-(Trifluoromethyl)benzoic acid:
4-(2,2-Difluoroethoxy)-2-methylbenzoic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both difluoroethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s potential as a versatile building block in various scientific and industrial applications .
Propriétés
IUPAC Name |
4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O3/c11-8(12)4-18-5-1-2-6(9(16)17)7(3-5)10(13,14)15/h1-3,8H,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLWJNKFMBSMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Trifluoromethyl)cyclohexanecarbonyl]azetidin-3-amine](/img/structure/B7973026.png)
